5-Fluoropyrimidine-2-carboxamide

説明

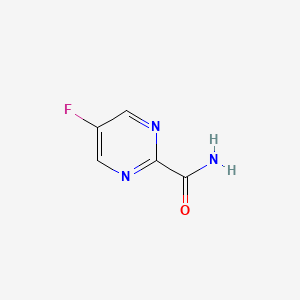

5-Fluoropyrimidine-2-carboxamide is a fluorinated pyrimidine derivative characterized by a fluorine atom at the 5-position and a carboxamide (-CONH$_2$) group at the 2-position of the pyrimidine ring. Pyrimidines are six-membered heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3.

特性

分子式 |

C5H4FN3O |

|---|---|

分子量 |

141.10 g/mol |

IUPAC名 |

5-fluoropyrimidine-2-carboxamide |

InChI |

InChI=1S/C5H4FN3O/c6-3-1-8-5(4(7)10)9-2-3/h1-2H,(H2,7,10) |

InChIキー |

GVGFPOMHJUJCDS-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=NC(=N1)C(=O)N)F |

製品の起源 |

United States |

準備方法

化学反応解析

反応の種類

5-フルオロピリミジン-2-カルボキサミドは、以下を含む様々な化学反応を起こします。

置換反応: 一般的には、フッ素原子が他の求核剤に置き換わる求核置換反応です。

酸化と還元: これらの反応は、ピリミジン環に結合した官能基を修飾することができます。

環化: 分子内反応による環状化合物の形成。

一般的な試薬と条件

求核剤: アルコキシド、フェノール、アミン。

溶媒: ジメチルホルムアミド(DMF)、ジメチルスルホキシド(DMSO)。

触媒: 炭酸カリウム(K2CO3)、テトラブチルアンモニウムフルオリド(TBAF)。

化学反応の分析

Types of Reactions

5-Fluoropyrimidine-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atom is replaced by other nucleophiles.

Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.

Cyclization: Formation of cyclic compounds through intramolecular reactions.

Common Reagents and Conditions

Nucleophiles: Alkoxides, phenols, and amines.

Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

Catalysts: Potassium carbonate (K2CO3), tetrabutylammonium fluoride (TBAF).

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules .

科学的研究の応用

5-フルオロピリミジン-2-カルボキサミドは、科学研究において幅広い用途があります。

化学: より複雑なフッ素化化合物の合成のためのビルディングブロックとして使用されます。

生物学: DNAやRNAなどの生体高分子との相互作用が研究されています。

医学: チミジル酸シンターゼの阻害作用により、抗がん剤としての可能性が調査されています。チミジル酸シンターゼは、DNA合成に不可欠な酵素です.

産業: 農薬や医薬品の開発に使用されています.

作用機序

類似の化合物との比較

類似の化合物

5-フルオロウラシル(5-FU): チミジル酸シンターゼを阻害する、広く使用されている抗がん剤。

カペシタビン: 5-フルオロウラシルの経口プロドラッグ。

独自性

5-フルオロピリミジン-2-カルボキサミドは、他のフッ素化ピリミジンと比較して、安定性を高め、毒性を低減できる特異的な構造修飾により、独自性があります。 生体標的に安定な複合体を形成する能力は、医薬品化学において貴重な化合物となっています.

類似化合物との比較

Structural and Functional Data Table

Key Research Findings

Fluorination Effects : Fluorine at C5 in pyrimidines enhances electronegativity and blocks metabolic oxidation, prolonging half-life .

Carboxamide Position : C2 carboxamides may favor interactions with polar residues in enzyme active sites compared to C5-substituted analogs .

Synthetic Flexibility : Parallel solution-phase synthesis (as in ) enables rapid generation of pyrimidine carboxamide libraries, suggesting scalable routes for this compound derivatives .

生物活性

5-Fluoropyrimidine-2-carboxamide is a pyrimidine derivative characterized by a fluorine atom at the 5-position and a carboxamide functional group at the 2-position. With a molecular formula of CHFNO and a molecular weight of approximately 128.11 g/mol, this compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry.

The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of various therapeutic agents, especially those with anticancer properties. The presence of fluorine enhances the lipophilicity and biological activity of the molecule, making it an attractive scaffold for drug development. Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression, thereby exhibiting potential anticancer effects.

Anticancer Properties

Recent studies have highlighted the compound's promising role in cancer treatment, particularly in enhancing the efficacy of established chemotherapeutics like 5-fluorouracil (5-FU). For instance, research has shown that when combined with other agents, such as purpurogallin carboxylic acid (PCA), 5-FU exhibits synergistic effects on liver cancer cells. This combination has been shown to significantly reduce cell proliferation and enhance apoptosis through mechanisms involving ATP-binding cassette subfamily G member 2 (ABCG2) inhibition .

Research Findings and Case Studies

Several studies have explored the biological activity and therapeutic potential of this compound:

- Cytotoxicity Studies : In vitro experiments demonstrated that compounds derived from this scaffold exhibit significant cytotoxicity against various cancer cell lines, including colorectal cancer (HCT-116) and hepatocellular carcinoma (HepG2). For instance, one study reported IC values in low nanomolar ranges for certain derivatives, indicating high potency .

- Mechanistic Insights : The mechanism by which these compounds exert their effects often involves cell cycle arrest and induction of apoptosis. A notable finding was that certain derivatives could induce G2/M phase arrest by regulating cyclin B1 expression, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

- Structure-Activity Relationship (SAR) : SAR studies have been pivotal in understanding how modifications to the pyrimidine structure influence biological activity. For example, substituents at specific positions on the aromatic rings have been shown to significantly alter potency against various targets .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | Target | IC Value | Mechanism |

|---|---|---|---|

| This compound | Various cancer cell lines | Low nanomolar range | Cytotoxicity via apoptosis |

| PCA + 5-FU | Liver cancer cells | Synergistic effect | ABCG2 inhibition |

| Derivative A | HCT-116 cells | 3.8 nM | G2/M phase arrest |

| Derivative B | HepG2 cells | <0.016 µg/mL | Induction of ROS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。